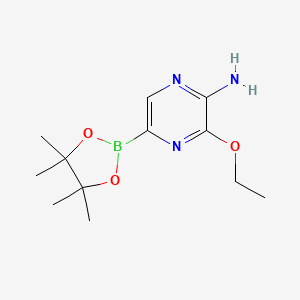

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon–carbon bond forming reactions like Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters involves a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis

Boronic acid pinacol esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also an important reaction .Physical And Chemical Properties Analysis

Boronic acid pinacol esters are usually bench stable, easy to purify, and often commercially available . They are generally environmentally benign .Applications De Recherche Scientifique

Analytical Challenges and Solutions for Reactive Pinacolboronate Esters

Pinacolboronate esters, including structures similar to 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester, are crucial in Suzuki coupling reactions for synthesizing complex molecules. These esters pose unique analytical challenges due to their propensity to hydrolyze into corresponding boronic acids, complicating gas chromatography and normal-phase HPLC analysis. Innovative strategies employing non-aqueous, aprotic diluents and reversed-phase separation with highly basic mobile phases (pH 12.4) have been developed to stabilize these esters, facilitating purity analysis and highlighting the versatility of pinacolboronate esters in synthetic chemistry (Zhong et al., 2012).

Synthesis of Aminopyrazoles and Aminothiazoles

Research has demonstrated the utility of pinacol ester derivatives in the expedient synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, key intermediates in medicinal chemistry and drug discovery. These findings underline the critical role of pinacol ester derivatives in providing a versatile platform for generating diverse compound libraries essential for pharmaceutical research (Havel et al., 2018).

Microwave-Assisted Synthesis Utilizing Pinacol Ester

The microwave-assisted synthesis of 3-amino-imidazopyridines showcases the importance of pinacol ester derivatives as robust building blocks in creating diverse compound libraries through metal-catalyzed, multicomponent reactions. This approach emphasizes the adaptability of boronate functional groups in facilitating clean Suzuki coupling reactions, pivotal for rapid and efficient organic synthesis (Dimauro & Kennedy, 2007).

Catalytic Asymmetric Hydroboration

Research into the rhodium-catalyzed intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters has opened new pathways in the enantioselective synthesis of complex molecules, such as indanols with tertiary alcohol groups. This work complements traditional nucleophilic additions to unactivated ketones, showcasing the utility of aryl pinacolboronic esters in synthetic organic chemistry (Gallego & Sarpong, 2012).

Efficient Synthesis Techniques

Developments in the efficient synthesis of boronic acid derivatives, including procedures for (2-aminopyrimidin-5-yl) boronic acid, highlight the practical and cost-effective methodologies utilizing pinacol ester intermediates. These advancements underscore the importance of boronic acid derivatives in pharmaceutical manufacturing and the significance of pinacol ester derivatives in streamlining synthetic processes (Patel et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .

Pharmacokinetics

It’s known that the compound is relatively stable , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the action of this compound are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is usually bench stable , suggesting it has good stability under standard laboratory conditions.

Propriétés

IUPAC Name |

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPVOPJJAYRZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2697947.png)

![(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B2697948.png)

![N-isobutyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2697950.png)

![Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate](/img/structure/B2697954.png)

![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2697962.png)